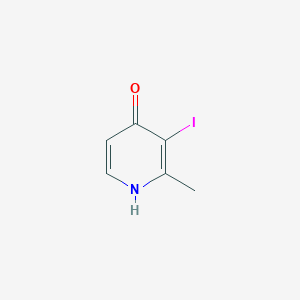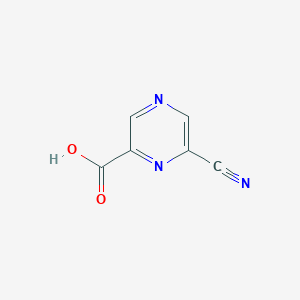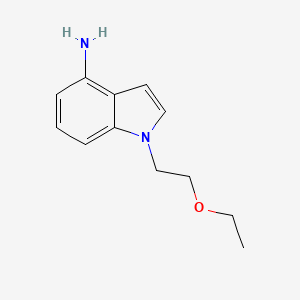
6-Ethyl-5-fluoropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-5-fluoropyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-5-fluoropyrimidine-4-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea in the presence of a fluorinating agent. The reaction conditions often include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethyl-5-fluoropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Ethyl-5-fluoropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-ethyl-5-fluoropyrimidine-4-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes involved in DNA synthesis, such as thymidylate synthase, by mimicking the natural substrates of these enzymes. This inhibition disrupts DNA replication and cell division, making it a potential anticancer agent .
Comparación Con Compuestos Similares
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
4-Chloro-6-ethyl-5-fluoropyrimidine: Another fluorinated pyrimidine with similar properties.
Uniqueness: 6-Ethyl-5-fluoropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its bioavailability compared to other fluorinated pyrimidines .
Propiedades
Fórmula molecular |
C7H7FN2O2 |
|---|---|
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
6-ethyl-5-fluoropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H7FN2O2/c1-2-4-5(8)6(7(11)12)10-3-9-4/h3H,2H2,1H3,(H,11,12) |
Clave InChI |
QUZDYADIEYLSNI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC=N1)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


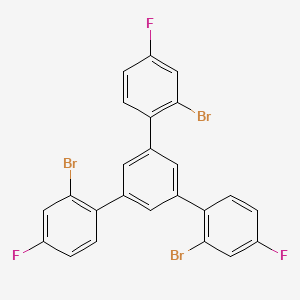
![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)

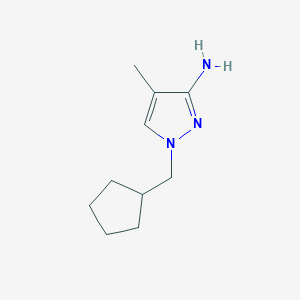
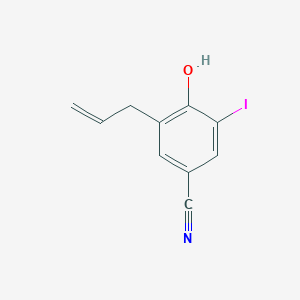
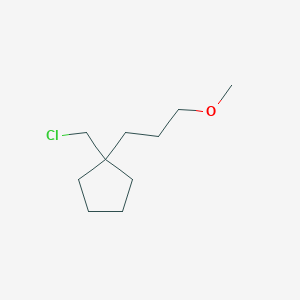

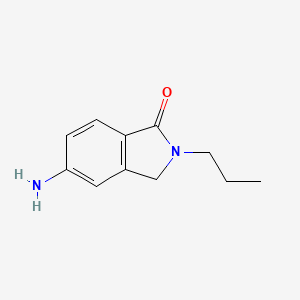
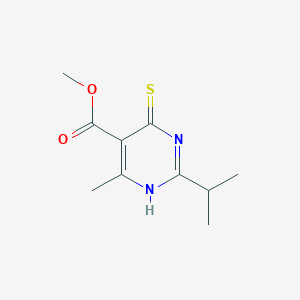
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)

